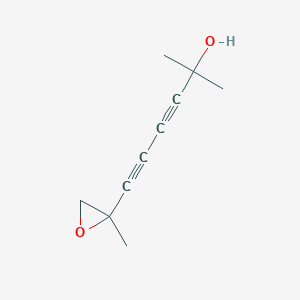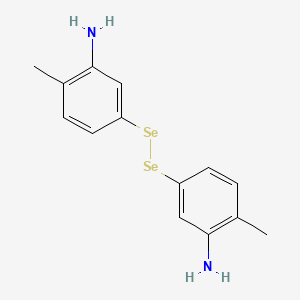
3,3'-(Diselane-1,2-diyl)bis(6-methylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Diselane-1,2-diyl)bis(6-methylaniline): is an organoselenium compound characterized by the presence of two selenium atoms connected by a diselane bond, with each selenium atom bonded to a 6-methylaniline group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) typically involves the reaction of 6-methylaniline with a selenium-containing reagent. One common method is the reaction of 6-methylaniline with diselenium dichloride (Se2Cl2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions:
Oxidation: 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry: 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) is used as a precursor for the synthesis of other organoselenium compounds. It is also studied for its catalytic properties in organic reactions.
Biology: The compound has potential applications in biological studies due to its antioxidant properties. It can be used to study the effects of selenium-containing compounds on cellular processes and oxidative stress.
Medicine: Research is ongoing to explore the potential therapeutic applications of 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) in treating diseases related to oxidative stress and inflammation.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.
作用機序
The mechanism of action of 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) involves its ability to interact with biological molecules through its selenium atoms. Selenium can form bonds with sulfur-containing amino acids in proteins, leading to the modulation of protein function. The compound’s antioxidant properties are attributed to its ability to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.
類似化合物との比較
- 4,4’-(Ethane-1,2-diyl)bis(3-methylaniline)
- 6,6’-(1E,1’E)-(Ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol)
- 3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate
Uniqueness: 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) is unique due to the presence of the diselane bond, which imparts distinct chemical and biological properties. The selenium atoms in the compound contribute to its antioxidant activity and potential therapeutic applications, setting it apart from other similar compounds that may lack selenium or have different structural features.
特性
CAS番号 |
53033-86-6 |
|---|---|
分子式 |
C14H16N2Se2 |
分子量 |
370.2 g/mol |
IUPAC名 |
5-[(3-amino-4-methylphenyl)diselanyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2Se2/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |
InChIキー |
DCTVLBUQJXPSJW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[Se][Se]C2=CC(=C(C=C2)C)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


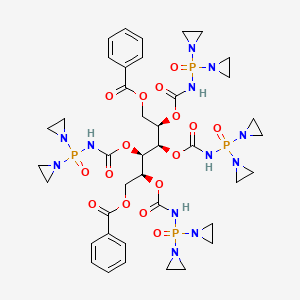
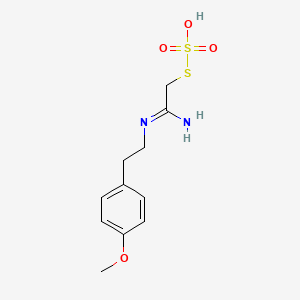

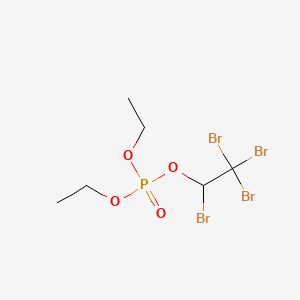
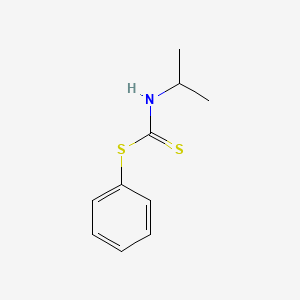
methanone](/img/structure/B14651417.png)
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)
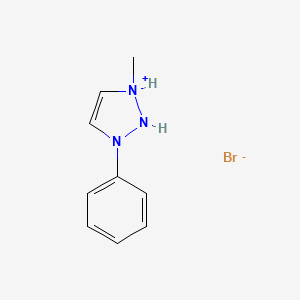

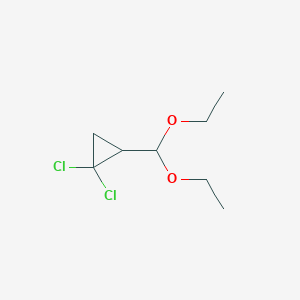

![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
